molecular formula C9H13F3O3 B13923014 2-Cyclohexyl-3,3,3-trifluoro-2-hydroxy-propanoic acid

2-Cyclohexyl-3,3,3-trifluoro-2-hydroxy-propanoic acid

Cat. No.: B13923014
M. Wt: 226.19 g/mol
InChI Key: WNXJNXZOYHFFFN-UHFFFAOYSA-N
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Description

2-Cyclohexyl-3,3,3-trifluoro-2-hydroxy-propionic acid is an organic compound characterized by the presence of a cyclohexyl group, a trifluoromethyl group, and a hydroxyl group attached to a propionic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-3,3,3-trifluoro-2-hydroxy-propionic acid typically involves the introduction of the trifluoromethyl group and the hydroxyl group onto a propionic acid derivative. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and temperatures ranging from -78°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-3,3,3-trifluoro-2-hydroxy-propionic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-Cyclohexyl-3,3,3-trifluoro-2-oxo-propionic acid, while reduction of the carboxylic acid group can produce 2-Cyclohexyl-3,3,3-trifluoro-2-hydroxy-propanol .

Scientific Research Applications

2-Cyclohexyl-3,3,3-trifluoro-2-hydroxy-propionic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Cycl

Properties

Molecular Formula

C9H13F3O3

Molecular Weight

226.19 g/mol

IUPAC Name

2-cyclohexyl-3,3,3-trifluoro-2-hydroxypropanoic acid

InChI

InChI=1S/C9H13F3O3/c10-9(11,12)8(15,7(13)14)6-4-2-1-3-5-6/h6,15H,1-5H2,(H,13,14)

InChI Key

WNXJNXZOYHFFFN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C(=O)O)(C(F)(F)F)O

Origin of Product

United States

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